

# Initial Safety and Tolerability Profile of Zotiraciclib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zotiraciclib |           |
| Cat. No.:            | B1663082     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zotiraciclib** (formerly TG02) is an orally bioavailable, multi-kinase inhibitor with notable potency against cyclin-dependent kinase 9 (CDK9). Its mechanism of action involves the inhibition of transcriptional regulation by targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to the depletion of short-lived anti-apoptotic proteins, such as MYC and MCL-1, which are critical for tumor cell survival and proliferation. **Zotiraciclib** has demonstrated the ability to cross the blood-brain barrier, making it a promising therapeutic candidate for intracranial malignancies such as glioblastoma and other high-grade gliomas. This technical guide provides a comprehensive overview of the initial safety and tolerability profile of **Zotiraciclib**, drawing upon data from early-phase clinical trials.

# Core Safety and Tolerability Findings from Phase I/Ib Clinical Trials

The initial safety and tolerability of **Zotiraciclib** have been evaluated in several Phase I and Phase Ib clinical trials, both as a monotherapy and in combination with other agents like temozolomide (TMZ) and radiotherapy. These studies have been crucial in determining the dose-limiting toxicities (DLTs), the maximum tolerated dose (MTD), and the overall safety profile of the drug.



### **Quantitative Analysis of Adverse Events**

The following tables summarize the key quantitative safety data from prominent clinical trials investigating **Zotiraciclib**.

Table 1: Dose-Limiting Toxicities (DLTs) Observed in Zotiraciclib Clinical Trials

| Clinical Trial           | Patient<br>Population                                        | Combination<br>Therapy | Zotiraciclib<br>Dose | DLTs<br>Observed                                                                               |
|--------------------------|--------------------------------------------------------------|------------------------|----------------------|------------------------------------------------------------------------------------------------|
| NCT02942264              | Recurrent High-<br>Grade<br>Astrocytoma                      | Temozolomide           | 250 mg               | Grade 4 Neutropenia, Grade 3 Alanine Transaminase Elevation, Grade 3 Fatigue, Grade 3 Diarrhea |
| EORTC 1608<br>STEAM      | Newly<br>Diagnosed<br>Glioblastoma<br>(Elderly)              | Radiotherapy           | 150 mg               | Grade 3 Seizure                                                                                |
| EORTC 1608<br>STEAM      | Newly<br>Diagnosed<br>Glioblastoma<br>(Elderly)              | Temozolomide           | 150 mg               | Multiple Grade 1<br>Events                                                                     |
| NCT05588141<br>(Phase 1) | Recurrent High-<br>Grade Gliomas<br>with IDH1/2<br>mutations | Monotherapy            | 200 mg               | No DLTs observed in the initial safety cohort                                                  |

Table 2: Treatment-Related Adverse Events in the NCT02942264 Study (**Zotiraciclib** + Temozolomide)



| Adverse Event             | Grade 1-2 | Grade 3  | Grade 4    |
|---------------------------|-----------|----------|------------|
| Hematological             |           |          |            |
| Neutropenia               | -         | -        | 13 (24.5%) |
| Non-Hematological         |           |          |            |
| Fatigue                   | -         | 5 (9.4%) | -          |
| Diarrhea                  | -         | 3 (5.6%) | -          |
| Elevated Liver<br>Enzymes | Common    | Observed | -          |
| Nausea                    | Common    | -        | -          |

Note: Detailed frequency data for all grades of all adverse events were not fully available in the reviewed literature. The table reflects the most frequently reported and clinically significant adverse events.

Table 3: Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of **Zotiraciclib** 

| Clinical Trial           | Patient Population                                       | Combination<br>Therapy          | MTD / RP2D    |
|--------------------------|----------------------------------------------------------|---------------------------------|---------------|
| NCT02942264              | Recurrent High-Grade<br>Astrocytoma                      | Temozolomide                    | 250 mg        |
| EORTC 1608 STEAM         | Newly Diagnosed<br>Glioblastoma (Elderly)                | Radiotherapy or<br>Temozolomide | 150 mg        |
| NCT05588141 (Phase<br>1) | Recurrent High-Grade<br>Gliomas with IDH1/2<br>mutations | Monotherapy                     | 200 mg (RP2D) |

### **Detailed Experimental Protocols**



# NCT02942264: Phase I Study in Recurrent High-Grade Astrocytomas

- Study Design: A Phase I, open-label, dose-escalation study to determine the MTD of
   Zotiraciclib in combination with two different schedules of temozolomide (dose-dense and
   metronomic)[1].
- Patient Population: Adult patients with recurrent anaplastic astrocytoma or glioblastoma who had progressed after standard treatment[1].
- Dosing Regimen: Zotiraciclib was administered orally in escalating dose cohorts.
   Temozolomide was administered either in a dose-dense (7 days on/7 days off) or a metronomic (daily) schedule[1].
- Safety Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). DLTs were assessed during the first cycle of treatment.

## EORTC 1608 STEAM: Phase Ib Trial in Newly Diagnosed Glioblastoma

- Study Design: A Phase Ib, open-label, non-randomized trial with three parallel groups to
  determine the MTD of **Zotiraciclib** in combination with radiotherapy or temozolomide in
  elderly patients and to explore its single-agent activity in recurrent glioblastoma.
- Patient Population: Elderly patients (>65 years) with newly diagnosed IDH-wildtype glioblastoma or anaplastic astrocytoma, and patients with recurrent glioblastoma after standard chemoradiotherapy.
- Dosing Regimen: In the MTD-finding arms, **Zotiraciclib** was administered in escalating doses alongside either hypofractionated radiotherapy or temozolomide. In the single-agent arm, **Zotiraciclib** was administered as a monotherapy.
- Safety Assessment: Safety and tolerability were assessed by monitoring adverse events, graded using CTCAE.



## NCT05588141: Phase I/II Study in Recurrent Gliomas with IDH Mutations

- Study Design: A Phase I/II, open-label study to evaluate the safety, tolerability, and preliminary efficacy of **Zotiraciclib** as a single agent. The Phase I portion focused on determining the recommended Phase 2 dose (RP2D).
- Patient Population: Patients with recurrent high-grade gliomas harboring IDH1 or IDH2 mutations.
- Dosing Regimen: Zotiraciclib was administered orally as a monotherapy in escalating dose cohorts in the Phase I part.
- Safety Assessment: The safety and tolerability were the primary endpoints of the Phase I portion, with adverse events monitored and graded using CTCAE.

### Visualizing Mechanisms and Workflows Signaling Pathway of Zotiraciclib

**Zotiraciclib**'s primary mechanism of action is the inhibition of CDK9, a critical kinase in the regulation of transcription. By inhibiting CDK9, **Zotiraciclib** prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a downstream reduction in the transcription of key survival proteins.





Click to download full resolution via product page

Caption: **Zotiraciclib** inhibits CDK9, leading to reduced transcription of survival proteins and subsequent apoptosis.

# **Experimental Workflow for a Phase I Dose-Escalation Study**

The typical workflow for a Phase I clinical trial of a new drug like **Zotiraciclib** involves a dose-escalation phase to determine the MTD, followed by a cohort expansion at the MTD to further evaluate safety and preliminary efficacy.





Click to download full resolution via product page



Caption: A typical Phase I dose-escalation and cohort expansion workflow for a new oncology drug.

### Conclusion

The initial safety and tolerability profile of **Zotiraciclib**, established through early-phase clinical trials, indicates a manageable safety profile with predictable and generally reversible dose-limiting toxicities. The most common and significant adverse events include neutropenia, gastrointestinal toxicities (diarrhea and nausea), fatigue, and elevated liver enzymes. The maximum tolerated dose varies depending on the patient population and whether it is administered as a monotherapy or in combination with other treatments. These findings have guided the determination of the recommended Phase 2 dose and have paved the way for further clinical investigation of **Zotiraciclib** in patients with high-grade gliomas and other malignancies. Ongoing and future studies will continue to refine the understanding of its safety profile and establish its efficacy in larger patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Initial Safety and Tolerability Profile of Zotiraciclib: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1663082#initial-safety-and-tolerability-profile-of-zotiraciclib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com